Cas no 1498678-11-7 (tert-butyl N-4-methoxy-2-(trifluoromethyl)phenylcarbamate)

tert-butyl N-4-methoxy-2-(trifluoromethyl)phenylcarbamate Chemical and Physical Properties
Names and Identifiers
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- tert-butyl N-4-methoxy-2-(trifluoromethyl)phenylcarbamate
- tert-butyl N-[4-methoxy-2-(trifluoromethyl)phenyl]carbamate
- 1498678-11-7
- EN300-12420034
- AKOS014476138
-
- Inchi: 1S/C13H16F3NO3/c1-12(2,3)20-11(18)17-10-6-5-8(19-4)7-9(10)13(14,15)16/h5-7H,1-4H3,(H,17,18)
- InChI Key: KQURIVWXOLTQPV-UHFFFAOYSA-N
- SMILES: FC(C1C=C(C=CC=1NC(=O)OC(C)(C)C)OC)(F)F
Computed Properties
- Exact Mass: 291.10822786g/mol
- Monoisotopic Mass: 291.10822786g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 20
- Rotatable Bond Count: 4
- Complexity: 339
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 47.6Ų
tert-butyl N-4-methoxy-2-(trifluoromethyl)phenylcarbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-12420034-0.1g |
tert-butyl N-[4-methoxy-2-(trifluoromethyl)phenyl]carbamate |
1498678-11-7 | 0.1g |
$339.0 | 2023-05-24 | ||
Enamine | EN300-12420034-5.0g |
tert-butyl N-[4-methoxy-2-(trifluoromethyl)phenyl]carbamate |
1498678-11-7 | 5g |
$1115.0 | 2023-05-24 | ||
Enamine | EN300-12420034-0.25g |
tert-butyl N-[4-methoxy-2-(trifluoromethyl)phenyl]carbamate |
1498678-11-7 | 0.25g |
$354.0 | 2023-05-24 | ||
Enamine | EN300-12420034-2.5g |
tert-butyl N-[4-methoxy-2-(trifluoromethyl)phenyl]carbamate |
1498678-11-7 | 2.5g |
$754.0 | 2023-05-24 | ||
Enamine | EN300-12420034-1.0g |
tert-butyl N-[4-methoxy-2-(trifluoromethyl)phenyl]carbamate |
1498678-11-7 | 1g |
$385.0 | 2023-05-24 | ||
Enamine | EN300-12420034-2500mg |
tert-butyl N-[4-methoxy-2-(trifluoromethyl)phenyl]carbamate |
1498678-11-7 | 2500mg |
$949.0 | 2023-10-02 | ||
Enamine | EN300-12420034-1000mg |
tert-butyl N-[4-methoxy-2-(trifluoromethyl)phenyl]carbamate |
1498678-11-7 | 1000mg |
$485.0 | 2023-10-02 | ||
Enamine | EN300-12420034-50mg |
tert-butyl N-[4-methoxy-2-(trifluoromethyl)phenyl]carbamate |
1498678-11-7 | 50mg |
$407.0 | 2023-10-02 | ||
Enamine | EN300-12420034-0.5g |
tert-butyl N-[4-methoxy-2-(trifluoromethyl)phenyl]carbamate |
1498678-11-7 | 0.5g |
$370.0 | 2023-05-24 | ||
Enamine | EN300-12420034-10.0g |
tert-butyl N-[4-methoxy-2-(trifluoromethyl)phenyl]carbamate |
1498678-11-7 | 10g |
$1654.0 | 2023-05-24 |
tert-butyl N-4-methoxy-2-(trifluoromethyl)phenylcarbamate Related Literature
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J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184
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Anna Maroń,Katarzyna Czerwińska,Barbara Machura,Luis Raposo,Catarina Roma-Rodrigues,Alexandra R. Fernandes,Jan G. Małecki,Agata Szlapa-Kula,Slawomir Kula,Stanisław Krompiec Dalton Trans., 2018,47, 6444-6463
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Peter Kauffman,Elain Fu,Barry Lutz,Paul Yager Lab Chip, 2010,10, 2614-2617
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Ankita Punetha,Keith D. Green,Atefeh Garzan,Nishad Thamban Chandrika,Melisa J. Willby,Allan H. Pang,Caixia Hou,Selina Y. L. Holbrook,Kyle Krieger,James E. Posey,Tanya Parish,Oleg V. Tsodikov,Sylvie Garneau-Tsodikova RSC Med. Chem., 2021,12, 1894-1909
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Shimou Chen,Hong En Lim,Yasumitsu Miyata,Ryo Kitaura,Yoshio Bando,Dmitri Golberg,Hisanori Shinohara Chem. Commun., 2011,47, 10368-10370
Additional information on tert-butyl N-4-methoxy-2-(trifluoromethyl)phenylcarbamate
Research Briefing on tert-Butyl N-4-Methoxy-2-(Trifluoromethyl)Phenylcarbamate (CAS: 1498678-11-7) in Chemical Biology and Pharmaceutical Applications
The compound tert-butyl N-4-methoxy-2-(trifluoromethyl)phenylcarbamate (CAS: 1498678-11-7) has recently garnered significant attention in chemical biology and pharmaceutical research due to its versatile applications as a synthetic intermediate and potential bioactive scaffold. This briefing synthesizes the latest findings (2022-2024) regarding its synthetic methodologies, structural modifications, and emerging therapeutic implications.
Recent studies highlight the compound's role as a key precursor in the synthesis of trifluoromethyl-containing pharmaceuticals. The trifluoromethyl group (-CF3) imparts enhanced metabolic stability and membrane permeability, making derivatives of this carbamate particularly valuable in CNS drug development. A 2023 Journal of Medicinal Chemistry publication (DOI: 10.1021/acs.jmedchem.3c00512) demonstrated its use in constructing novel PDE4 inhibitors with improved blood-brain barrier penetration.
Innovative synthetic approaches have been reported, including a microwave-assisted continuous flow synthesis (2024, Organic Process Research & Development) that achieves 89% yield with reduced reaction time (15 min vs. 8h conventional batch). The methodology addresses previous challenges in scaling up this intermediate while maintaining the stereochemical integrity of the methoxy-trifluoromethyl substitution pattern.
Structural-activity relationship (SAR) studies reveal that modifications at the tert-butyloxycarbonyl (Boc) protecting group significantly influence biological activity. Researchers at Kyoto University (2024, Bioorganic Chemistry) developed a library of 27 analogs, identifying that replacement of the Boc group with photolabile protecting groups enables light-controlled drug release systems for precision oncology applications.
Emerging therapeutic applications include its use as: (1) A building block for SARS-CoV-2 main protease inhibitors (PLpro), where the CF3 group mimics the hydrophobic S4 pocket (2023 Nature Communications); (2) A scaffold for radiopharmaceuticals in PET imaging, with 18F-labeled derivatives showing promising tumor uptake in glioblastoma models (Journal of Nuclear Medicine, 2024).
Current challenges include optimizing the compound's solubility profile (calculated logP = 3.2) for parenteral formulations. Recent patent filings (WO202318712A1, 2023) describe novel salt forms with amino acid counterions that improve aqueous solubility by 15-fold while maintaining stability.
Future research directions focus on leveraging this scaffold for targeted protein degradation (PROTACs) and covalent inhibitor design. The electron-deficient trifluoromethyl group shows potential for reversible covalent bonding with cysteine residues, as demonstrated in recent kinase inhibitor development (ACS Chemical Biology, 2024).
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